molecular formula C12H14FNO3 B13609291 (2-Fluorobenzoyl)-D-valine

(2-Fluorobenzoyl)-D-valine

Cat. No.: B13609291
M. Wt: 239.24 g/mol
InChI Key: ZMUWHSNIDREDKT-SNVBAGLBSA-N
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Description

(2-Fluorobenzoyl)-D-valine is a compound that combines the structural elements of 2-fluorobenzoyl and D-valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Fluorobenzoyl)-D-valine typically involves the reaction of 2-fluorobenzoyl chloride with D-valine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis and Stability

The amide bond in (2-Fluorobenzoyl)-D-valine undergoes acid- or base-catalyzed hydrolysis to regenerate D-valine and 2-fluorobenzoic acid :

This compoundH⁺ or OH⁻D-valine+2-fluorobenzoic acid\text{this compound} \xrightarrow{\text{H⁺ or OH⁻}} \text{D-valine} + \text{2-fluorobenzoic acid}

Hydrolysis Conditions and Outcomes

ConditionResultSource
6 M HCl, refluxComplete hydrolysis in 2 hours
2 M NaOH, 60°C90% hydrolysis in 3 hours
Stability in H₂OStable at pH 5–7 (25°C)

The ortho-fluorine sterically hinders hydrolysis slightly compared to para-substituted analogs, as observed in reduced reaction rates .

Peptide Coupling and Derivatization

The compound participates in amide bond formation with amines or amino acids via carbodiimide-mediated coupling (e.g., EDC/HOBt) :

This compound+R-NH₂EDC/HOBtPeptide derivative+H₂O\text{this compound} + \text{R-NH₂} \xrightarrow{\text{EDC/HOBt}} \text{Peptide derivative} + \text{H₂O}

Example Applications

  • Synthesized as a monomer in P-glycoprotein inhibitors to study multidrug resistance .

  • Used to prepare fluorinated peptidomimetics for protease resistance in drug design .

Coupling Efficiency

Coupling AgentYield (%)Purity (HPLC)Source
EDC/HOBt8295%
DCC/DMAP7892%

Electrophilic Aromatic Substitution

The 2-fluorobenzoyl group undergoes nitration and sulfonation at specific positions due to fluorine’s electron-withdrawing effects:

This compoundHNO₃/H₂SO₄Nitro derivative (meta to F)\text{this compound} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{Nitro derivative (meta to F)}

Regioselectivity Data

ReactionMajor Product PositionYield (%)Source
NitrationMeta65
SulfonationPara58

Fluorine directs electrophiles to the meta position, contrasting with non-fluorinated benzoyl groups .

Reductive Reactions

The amide bond is resistant to standard reducing agents (e.g., LiAlH₄), but the benzoyl carbonyl can be reduced under catalytic hydrogenation :

This compoundH₂/Pd-C(2-Fluorobenzyl)-D-valine\text{this compound} \xrightarrow{\text{H₂/Pd-C}} \text{(2-Fluorobenzyl)-D-valine}

Reduction Parameters

CatalystPressure (atm)Yield (%)Source
10% Pd/C170
Raney Ni365

Stability Under Radical Conditions

The compound shows moderate resistance to radical oxidation due to fluorine’s inductive effect. In DMSO/water with HO- radicals (generated via Fenton’s reagent), degradation occurs over 24 hours :

This compoundHO- Oxidized fragments (e.g., ketones)\text{this compound} \xrightarrow{\text{HO- }} \text{Oxidized fragments (e.g., ketones)}

Degradation Data

Oxidizing AgentHalf-Life (h)Major ProductSource
Fenton’s reagent122-Fluorobenzoic acid

Comparison with Non-Fluorinated Analogs

Reaction TypeThis compoundBenzoyl-D-valineSource
Hydrolysis RateSlower (k = 0.15 h⁻¹)Faster (k = 0.22 h⁻¹)
Nitration PositionMetaPara
Reduction Yield70%85%

Scientific Research Applications

Chemistry

In chemistry, (2-Fluorobenzoyl)-D-valine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding due to its ability to mimic natural substrates .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory or anticancer properties .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (2-Fluorobenzoyl)-D-valine involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with aromatic residues in proteins, while the D-valine moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluorobenzoyl)-D-valine is unique due to the presence of both the fluorobenzoyl and D-valine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and reactivity, while the D-valine moiety provides specificity in biological interactions .

Biological Activity

(2-Fluorobenzoyl)-D-valine is a synthetic compound that combines the structural features of fluorobenzoyl and the amino acid D-valine. This unique combination has drawn attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorobenzoyl moiety can modulate enzyme activity and receptor interactions. Specifically, it may inhibit certain kinases involved in cell proliferation and survival, making it a candidate for cancer therapy.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit kinases such as CDK-1 and HER-2, which are crucial in cancer cell growth.
  • Molecular Docking Studies : In silico studies suggest that this compound can effectively bind to the active sites of these kinases, potentially blocking their activity.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary of the findings:

Study Assay Type Target IC50 Value (μM) Comments
Study 1Kinase InhibitionCDK-115Selective inhibition observed.
Study 2CytotoxicityNCI Cell Lines20Moderate cytotoxic effects noted.
Study 3Molecular DockingHER-2-Strong binding affinity predicted.

Case Studies

  • Inhibition of CDK-1 and HER-2 : A study investigated the inhibitory effects of this compound on CDK-1 and HER-2 kinases. The compound exhibited significant inhibition at concentrations as low as 15 μM, indicating its potential as a targeted therapy for cancers overexpressing these kinases .
  • Cytotoxicity Assessment : In vitro assays conducted on various NCI human cancer cell lines showed that this compound had moderate cytotoxic effects, with an IC50 value around 20 μM. This suggests that while it may not be the most potent compound, it still holds promise for further development .
  • Molecular Interaction Studies : Advanced molecular docking studies provided insights into how this compound interacts with key amino acids in the binding sites of CDK-1 and HER-2. These studies revealed that the compound occupies critical regions necessary for enzyme activity, thereby inhibiting their function effectively .

Research Findings

Recent research has focused on expanding the understanding of fluorinated compounds in medicinal chemistry. The incorporation of fluorine into amino acid derivatives like this compound has been shown to enhance biological activity by improving binding affinity to target proteins .

Properties

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

(2R)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C12H14FNO3/c1-7(2)10(12(16)17)14-11(15)8-5-3-4-6-9(8)13/h3-7,10H,1-2H3,(H,14,15)(H,16,17)/t10-/m1/s1

InChI Key

ZMUWHSNIDREDKT-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)C1=CC=CC=C1F

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1F

Origin of Product

United States

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